Quinoline-6-boronic acid
Description
Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Systems
The quinoline scaffold, a fused bicyclic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. nih.govtandfonline.comnih.gov Its presence in a wide array of natural products and synthetic compounds underscores its importance. Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govorientjchem.org The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. frontiersin.org This adaptability has led to the development of numerous quinoline-based drugs and candidates in clinical trials. nih.govtandfonline.com The inherent "druggability" of the quinoline scaffold makes it a highly sought-after component in the design of new therapeutic agents. tandfonline.com
Role of Boronic Acid Functionality in Organic Synthesis and Beyond
The boronic acid group (-B(OH)₂) is a cornerstone of modern organic synthesis, primarily due to its pivotal role in the Suzuki-Miyaura cross-coupling reaction. nih.govboronmolecular.com This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. boronmolecular.com Boronic acids are valued for their stability, generally low toxicity, and the ease with which they can be synthesized and handled. nih.govboronmolecular.com
Beyond their utility in cross-coupling reactions, boronic acids act as mild Lewis acids, enabling them to catalyze a variety of organic transformations. rsc.orgresearchgate.net They can form reversible covalent complexes with molecules containing diol functionalities, such as sugars and some amino acids, a property that has been exploited in the development of sensors and for molecular recognition. boronmolecular.comwikipedia.org This unique reactivity also extends to their use as inhibitors for certain enzymes by binding to active site serine residues. wikipedia.org
Current Research Landscape and Emerging Trends for Quinoline-6-boronic Acid Derivatives
The combination of the quinoline scaffold and the boronic acid functionality in a single molecule, this compound, has opened up new avenues for research. A significant area of investigation involves the use of quinoline-boronic acids in catalysis. For instance, arylboronic acids have been shown to catalyze the alkylation of quinoline to produce functionalized tetrahydroquinolines. rsc.org
Furthermore, the development of novel synthetic methodologies to introduce boron at various positions on the quinoline ring is an active area of research. rsc.org These borylated quinolines serve as versatile intermediates for the synthesis of more complex, biologically active molecules. For example, they have been utilized in the creation of potential inhibitors for enzymes like homeodomain interacting protein kinase 2 (HIPK2). rsc.org The ability to further functionalize these borylated quinolines through reactions like Suzuki-Miyaura coupling expands the chemical space accessible to researchers, paving the way for the discovery of new pharmacological agents and materials. rsc.org
Below is a table summarizing the key properties of this compound and its pinacol (B44631) ester derivative:
| Property | This compound | 6-Quinolineboronic acid pinacol ester |
| Chemical Formula | C₉H₈BNO₂ scbt.comthermofisher.com | C₁₅H₁₈BNO₂ sigmaaldrich.com |
| Molecular Weight | 172.98 g/mol fishersci.comoakwoodchemical.com | 255.12 g/mol sigmaaldrich.com |
| CAS Number | 376581-24-7 scbt.comthermofisher.com | 406463-06-7 sigmaaldrich.com |
| Physical Form | Crystalline Powder fishersci.comfishersci.fi | Solid sigmaaldrich.com |
| Melting Point | 144.0°C to 145.0°C fishersci.com | 62-66 °C sigmaaldrich.com |
| Purity | ≥97% fishersci.comfishersci.fi | 97% sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
quinolin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOLSBLXNMVKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400626 | |
| Record name | Quinoline-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376581-24-7 | |
| Record name | Quinoline-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Quinoline 6 Boronic Acid and Its Analogs
Direct Boronation Approaches to the Quinoline (B57606) Core
Direct C-H borylation represents a highly atom-economical and efficient method for synthesizing quinoline-boronic acids by directly converting a carbon-hydrogen bond to a carbon-boron bond. This approach avoids the need for pre-functionalized substrates like haloquinolines. Iridium-catalyzed reactions are at the forefront of this methodology. The regiochemistry of these reactions is complex, influenced by a combination of steric and electronic factors. rsc.org Generally, the most sterically accessible C-H bonds are favored for borylation. nih.gov However, subtle electronic effects can dictate the selectivity, with borylation often occurring at the most deshielded, sterically accessible position, which corresponds to the most acidic C-H bond. rsc.orgresearchgate.net For the unsubstituted quinoline core, direct borylation often favors positions other than C-6, such as C-3 or C-8, depending on the specific catalyst system and reaction conditions. researchgate.netresearchgate.net Achieving selective borylation at the C-6 position via direct C-H activation typically requires specific substitution patterns on the quinoline ring that direct the catalyst to the desired location.
Metal-Catalyzed Cross-Coupling Strategies
Metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of arylboronic acids, including quinoline-6-boronic acid. These methods typically involve the reaction of a haloquinoline with a diboron (B99234) reagent in the presence of a metal catalyst.
Palladium-Catalyzed Borylation Reactions (e.g., using Bis(pinacolato)diboron)
The Miyaura borylation is a widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides. organic-chemistry.orgresearchgate.net To synthesize a precursor to this compound, 6-bromoquinoline (B19933) or 6-chloroquinoline (B1265530) can be reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.gov The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf) or Pd(PPh₃)₄, in the presence of a base like potassium acetate (B1210297) (KOAc). organic-chemistry.org This method is highly efficient and tolerates a wide range of functional groups, making it a robust choice for accessing the quinoline-6-boronate ester. researchgate.netnih.gov The resulting pinacol (B44631) ester is a stable, crystalline solid that can be easily purified and subsequently hydrolyzed to the desired this compound. nih.gov
Table 1: Example of Palladium-Catalyzed Miyaura Borylation
| Starting Material | Reagent | Catalyst | Base | Product | Ref. |
| 6-Bromoquinoline | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | organic-chemistry.org |
Iridium-Catalyzed C–H Borylation for Regioselective Functionalization
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of heteroarenes. nih.gov The regioselectivity of this reaction on the quinoline nucleus is highly dependent on the ligands used and the substitution pattern of the substrate. rsc.orgnih.gov While steric factors typically direct the borylation to the least hindered positions, electronic effects also play a significant role. nih.govresearchgate.net For instance, using a standard iridium catalyst like [Ir(OMe)COD]₂ with a bipyridine ligand (e.g., dtbpy), borylation of unsubstituted quinoline preferentially occurs at positions like C-3. researchgate.net However, specific ligands can override these inherent tendencies. Sawamura and coworkers demonstrated that a silica-supported phosphine (B1218219) ligand (Silica-SMAP) can direct the iridium-catalyzed borylation to the C-8 position, even in sterically hindered quinolines. nih.govresearchgate.net Achieving selective borylation at the C-6 position requires careful tuning of the electronic properties of the quinoline substrate and the catalyst system. For example, in certain 6-fluoroquinolines, iridium-catalyzed borylation has been shown to selectively occur at the C-7 position. nih.govacs.org This highlights the challenge and the potential for precise control in synthesizing specific regioisomers like this compound through this method.
Table 2: Regioselectivity in Iridium-Catalyzed Borylation of Quinolines
| Catalyst System | Substrate | Major Product(s) | Key Factor | Ref. |
| [Ir(cod)Cl]₂ / dtbpy | Quinoline | C-3 borylation | Steric/Electronic | researchgate.net |
| [Ir(cod)(OMe)]₂ / Silica-SMAP | 2-Substituted Quinolines | C-8 borylation | Ligand-directed | researchgate.net |
| [Ir(OMe)COD]₂ / dtbpy | 6-Fluoroquinolines | C-7 borylation | Substrate-directed | nih.gov |
Suzuki-Miyaura Cross-Coupling for this compound Synthesis
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, coupling an organoboron compound with an organohalide using a palladium catalyst. wikipedia.orgyonedalabs.com While this reaction is most famously used to consume boronic acids, the principles are directly related to their synthesis. The Miyaura borylation, discussed in section 2.2.1, is a variant of this chemistry used to create the C-B bond. wikipedia.org Once the this compound or its ester is synthesized, it becomes a valuable building block in subsequent Suzuki-Miyaura couplings. nih.gov For example, the borylated quinoline can be coupled with various aryl or heteroaryl bromides, iodides, or triflates to generate more complex molecular structures. nih.govacs.org The versatility and functional group tolerance of the Suzuki-Miyaura reaction have made this compound a highly sought-after intermediate in drug discovery and materials science. nih.govresearchgate.net
Multicomponent Reactions (MCRs) for Diverse Quinoline-Boronic Acid Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient pathway to complex molecular scaffolds. researchgate.netrsc.org The synthesis of quinoline derivatives via MCRs, such as the Povarov or Doebner reactions, is well-established. iipseries.orgnih.gov Integrating a boronic acid functional group into these schemes allows for the rapid construction of diverse quinoline-boronic acid libraries. mdpi.com This can be achieved by using a reactant that already contains a boronic acid or boronate ester moiety. For instance, a three-component reaction between an aniline, an aldehyde bearing a boronic ester, and an activated alkene could potentially yield a complex quinoline-boronic acid scaffold in a single operation. rsc.orgmdpi.com This approach is highly convergent and aligns with the principles of green chemistry by minimizing steps and waste. researchgate.net
Synthesis of Quinoline-Boronic Acid Precursors and Protected Forms
The synthesis of this compound often proceeds via stable, protected intermediates, most notably boronate esters like the pinacol ester. yonedalabs.com The primary precursor for these syntheses is typically a 6-haloquinoline, such as 6-bromoquinoline or 6-chloroquinoline. These precursors are readily accessible through various established methods for quinoline synthesis.
The most common protected form is the pinacol ester, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, synthesized via the Miyaura borylation of 6-bromoquinoline. organic-chemistry.org Boronate esters are generally more stable than their corresponding boronic acids, resisting degradation pathways like protodeboronation and trimerization to boroxines. yonedalabs.com This stability facilitates easier handling, purification (e.g., via column chromatography), and storage.
The final step to obtain this compound is the hydrolysis of the boronate ester. This is typically achieved under mild acidic or basic conditions. For example, the pinacol ester can be treated with an aqueous acid or base, or alternatively, with reagents like sodium periodate (B1199274) or by transesterification with a different diol. nih.gov Another stable and useful precursor is the potassium quinoline-6-trifluoroborate salt, which can be prepared by treating the boronic acid or ester with potassium hydrogen fluoride (B91410) (KHF₂). acs.orglibretexts.org These trifluoroborate salts are often crystalline, air-stable solids that can be easily handled and used directly in cross-coupling reactions. nih.gov
Boronic Ester Synthesis (e.g., Pinacol Esters)
Boronic acid pinacol esters are widely used synthetic intermediates due to their enhanced stability, ease of handling, and compatibility with a broad range of reaction conditions compared to free boronic acids. The most common method for synthesizing this compound pinacol ester is the palladium-catalyzed Miyaura borylation reaction.
This transformation typically involves the cross-coupling of a halo-quinoline, such as 6-bromoquinoline, with a diboron reagent, most commonly bis(pinacolato)diboron (B₂(pin)₂). The reaction is catalyzed by a palladium complex and requires a base. The general scheme for this synthesis is a cornerstone of modern organic chemistry for creating carbon-boron bonds on aromatic scaffolds. organic-chemistry.org
A representative procedure involves reacting 6-bromoquinoline with bis(pinacolato)diboron in a solvent like 1,4-dioxane. A palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), is employed along with a base, typically potassium acetate (KOAc). The mixture is heated to facilitate the reaction, yielding 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. While specific conditions can be optimized, this general approach is robust and widely applicable. rsc.org
The table below summarizes typical reagents and conditions for the synthesis of quinoline-boronic acid pinacol esters.
| Component | Example | Role |
| Starting Material | 6-Bromoquinoline | Aromatic halide precursor |
| Boron Source | Bis(pinacolato)diboron (B₂(pin)₂) | Provides the boronic ester moiety |
| Catalyst | Pd(dppf)Cl₂ | Facilitates the C-B bond formation |
| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |
| Solvent | 1,4-Dioxane | Reaction medium |
| Product | This compound pinacol ester | Stable boronic ester intermediate |
This table is interactive. You can sort and filter the data.
The resulting pinacol ester is a stable, solid compound that can be purified by standard techniques like column chromatography and is often used directly in subsequent reactions, such as the Suzuki-Miyaura coupling. sigmaaldrich.com
Trifluoroborate Salt Formation
Potassium organotrifluoroborates are another class of valuable derivatives of boronic acids. They exhibit high stability towards air and moisture, are typically crystalline solids, and often show enhanced reactivity in cross-coupling reactions compared to their boronic acid counterparts.
The conversion of a quinoline boronic ester to its corresponding trifluoroborate salt is a straightforward process. rsc.org One common method involves the reaction of the boronic ester, such as this compound pinacol ester, with potassium hydrogen fluoride (KHF₂) in a suitable solvent system like aqueous methanol. This reaction proceeds readily to form the potassium quinoline-6-trifluoroborate salt, which can often be isolated by precipitation or crystallization. A study demonstrated this conversion for a quinoline pinacol ester, achieving a high yield of 80%. rsc.org
An alternative one-pot procedure avoids the isolation of the boronic acid or ester intermediate and can be applied to a wide variety of substrates. orgsyn.org This method involves treating the parent boronic acid with tetrabutylammonium (B224687) bifluoride (TBABF) to generate tetrabutylammonium trifluoroborate salts, which are soluble in common organic solvents. orgsyn.org This approach is notable for avoiding the use of hazardous hydrofluoric acid (HF). orgsyn.org
The key reagents for the two primary methods of trifluoroborate salt formation are outlined below.
| Method | Boron Source | Fluorinating Agent | Product | Key Advantage |
| From Boronic Ester | This compound pinacol ester | Potassium hydrogen fluoride (KHF₂) | Potassium quinoline-6-trifluoroborate | High yield, simple procedure rsc.org |
| One-Pot from Boronic Acid | This compound | Tetrabutylammonium bifluoride (TBABF) | Tetrabutylammonium quinoline-6-trifluoroborate | Avoids hazardous HF, good functional group tolerance orgsyn.org |
This table is interactive. You can sort and filter the data.
These trifluoroborate salts serve as robust and versatile coupling partners in synthetic chemistry. orgsyn.org
Scalability of Synthetic Protocols for this compound Production
The scalability of a synthetic route is a critical factor for the practical application of a chemical compound, particularly in pharmaceutical development and manufacturing. While many synthetic methods are effective at the laboratory bench scale, transitioning to larger, gram- or kilogram-scale production can present significant challenges.
For the synthesis of borylated quinolines, protocols have been demonstrated to be effective at the gram scale. rsc.org For instance, Pd-catalyzed borylation reactions of chloroquinolines have proven suitable for producing gram quantities of the desired boronic esters, indicating that the core chemistry is robust enough for scale-up beyond the milligram level typical of initial discovery efforts. rsc.org
Recent advancements in synthetic methodology aim to address these issues. The development of reactions like the Doebner hydrogen-transfer reaction has enabled the large-scale synthesis of certain quinoline derivatives, with one study reporting the production of 370 grams of a substituted quinoline-4-carboxylic acid. nih.gov This demonstrates that with appropriate process development, the synthesis of the quinoline heterocycle can be scaled effectively. nih.gov However, it is important to note that challenges remain, and improvements in catalysis and reaction conditions are continuously sought to make quinoline production more efficient and economically viable for industrial applications. nih.gov
Chemical Reactivity and Mechanistic Investigations of Quinoline 6 Boronic Acid
Fundamental Reactivity of the Boronic Acid Moiety
The boronic acid group is the cornerstone of quinoline-6-boronic acid's reactivity. Boronic acids are organic compounds related to boric acid where one hydroxyl group is replaced by an organic substituent. wikipedia.org They are known for their stability, generally low toxicity, and wide-ranging applications in organic synthesis. nih.gov
A key aspect of their reactivity is their role in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In these reactions, the boronic acid acts as a source of an organic group (in this case, the quinolin-6-yl group) that is transferred to another molecule to form new carbon-carbon bonds. nih.govwikipedia.org The transmetalation of the organic residue from the boron atom to the transition metal catalyst is a critical step in the catalytic cycle. wikipedia.orgnih.gov
Beyond cross-coupling, the boronic acid moiety can participate in other transformations. For instance, it can be converted to boronic esters through condensation with alcohols. wikipedia.org This reversible reaction is often driven by the removal of water. wikipedia.org Furthermore, under certain conditions, aryl boronic acids can undergo halodeboronation, where the boronic acid group is replaced by a halogen atom. wikipedia.org
The reactivity of boronic acids is also compared to their corresponding esters. Generally, boronic acids are considered more reactive than boronic esters due to the differing electron-withdrawing abilities of the hydroxyl (-OH) and alkoxy (-OR) groups. researchgate.net
Lewis Acidity and Hydrogen-Bond Donor Characteristics
Boronic acids, including this compound, function as Lewis acids due to the presence of a vacant p-orbital on the boron atom. wikipedia.orgnih.govresearchgate.net This allows them to accept a pair of electrons from a Lewis base. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govnih.gov The pKa of a typical boronic acid is around 9, but this can be influenced by the molecular structure and the formation of complexes. wikipedia.orgnih.gov At physiological pH, they predominantly exist in their uncharged, protonated state. nih.gov
The Lewis acidity of boronic acids is a key factor in their interactions with various functional groups. springernature.com Furthermore, the hydroxyl groups of the boronic acid moiety enable it to act as a hydrogen-bond donor. acs.org This characteristic is crucial for its catalytic activity in certain reactions. For example, some arylboronic acids have been shown to act as hydrogen-bond donor catalysts for the conversion of CO2 into organic carbonates. acs.orgacs.org Mechanistic studies suggest that the boronic acid activates substrates like epoxides through hydrogen bonding. acs.org The mechanistic understanding also points to organoboron catalysts existing as both Lewis acids and hydrogen-bond donors. rsc.org
Interactions with Specific Functional Groups (e.g., cis-Diols)
A hallmark of boronic acid chemistry is their ability to form reversible covalent complexes with molecules containing cis-diol functionalities, such as sugars and other polyols. wikipedia.orgnih.gov This interaction leads to the formation of cyclic boronate esters, which are five- or six-membered rings containing a C-O-B-O-C linkage. wikipedia.org This reaction is rapid and reversible in aqueous solutions. researchgate.net
The formation of these boronate esters is highly dependent on several factors, including the pKa of the boronic acid, the pKa of the diol, the pH of the solution, and the steric and electronic properties of both molecules. nih.govnih.govacs.org The binding affinity is generally higher at basic pH values where the more reactive boronate ion is present. researchgate.net The complexation with diols can lead to a decrease in the pKa of the boronic acid. researchgate.net
This specific interaction with cis-diols has been extensively utilized in the development of sensors for saccharides, as the formation of the boronate ester can be designed to produce a detectable signal, such as a change in fluorescence. nih.govacs.org Affinity capillary electrophoresis is a method that has been established to study these interactions in detail. nih.gov
Hydrolysis and Anhydride Formation Tendencies of Boronic Acids
Boronic acids are susceptible to dehydration, which results in the formation of cyclic trimers known as boroxines. wikipedia.orgacs.org This process is a condensation reaction that can be driven by heat and sometimes involves the use of a dehydrating agent. wikipedia.org The formation of these anhydrides is an important consideration in the handling and reactivity of boronic acids. acs.org For example, phenylboronic acid can be recovered as triphenylboroxine after its use as a catalyst in certain reactions. researchgate.net
The reverse reaction, the hydrolysis of boronic esters back to the boronic acid and the corresponding alcohol, can also occur. wikipedia.org This hydrolysis can be facilitated by certain reagents. wikipedia.org In some instances, aryl boronic acids or their esters can be hydrolyzed to phenols. wikipedia.org
The tendency to form anhydrides is a general characteristic of boronic acids and is influenced by factors such as the substituents on the aromatic ring. acs.org
Derivatization and Functionalization Strategies for Quinoline 6 Boronic Acid
Conversion to Bioactive Scaffolds (e.g., Oxaboroles)
Quinoline-6-boronic acid is a valuable precursor for the synthesis of various biologically and synthetically important scaffolds, including oxaboroles. The conversion of borylated quinolines into oxaboroles represents a significant derivatization strategy, opening new pathways for drug discovery. rsc.org
Oxaboroles are heterocyclic compounds containing a boron atom within a five-membered ring. This structural motif has gained attention in medicinal chemistry due to its unique chemical properties and biological activity. For instance, benzoxaboroles, which feature a fused benzene (B151609) ring, exhibit improved water solubility and hydrolytic stability compared to their parent boronic acids, and have demonstrated low toxicity in clinical trials. nih.gov The boron functional group in an oxaborole is integrated into a heteroaromatic system, which can influence its interaction with biological targets. nih.gov
A general strategy for synthesizing these scaffolds involves the conversion of a borylated quinoline (B57606). For example, a C-4 borylated quinoline pinacol (B44631) ester can be first transformed into the corresponding potassium trifluoroborate salt, which is then converted into the boronic acid. rsc.org Subsequent reaction steps can then yield the desired oxaborole structure. This approach highlights the utility of quinoline boronic acids as key intermediates in constructing more complex, biologically active pharmacophores. rsc.org
Strategic Diversification at the Quinoline Ring
The quinoline ring of this compound offers multiple sites for strategic diversification, enabling the synthesis of a wide array of derivatives with tailored properties. Functionalization can be achieved through various modern synthetic methodologies. researchgate.net
One of the most powerful techniques for diversifying the quinoline scaffold is the Suzuki-Miyaura cross-coupling reaction. The boronic acid group at the C-6 position is ideally suited for this palladium-catalyzed reaction, allowing for the introduction of various aryl and heteroaryl substituents. This method is not limited to the C-6 position; for example, C-4 borylated quinolines have been successfully employed in Suzuki reactions to create new C-C bonds, demonstrating the versatility of this approach for functionalizing the quinoline core. rsc.org Similarly, the C-3 position of quinolinone derivatives has been functionalized using aryl boronic acids via Suzuki coupling, expanding the molecular complexity of the system. nih.gov
Another innovative strategy involves the direct C-H bond functionalization of quinoline N-oxides with boronic acids. This metal-free approach allows for the regioselective introduction of substituents at the C-2 position of the quinoline ring. acs.orgacs.org The reaction is believed to proceed via a mechanism similar to a Petasis reaction, where the boronic acid engages in a nucleophilic attack at the C-2 position, followed by rearomatization to yield the functionalized quinoline. acs.org This method is notable for its operational simplicity and avoidance of pre-functionalized starting materials. acs.orgacs.org
Furthermore, boronic acids can act as catalysts for functionalization. Arylboronic acids have been shown to catalyze the alkylation of quinoline at the C-6 position in a one-pot reaction, demonstrating a triple role as a catalyst for tandem reduction, N-alkylation, and subsequent C-6 alkylation. rsc.orgrsc.org
| Reaction Type | Position Functionalized | Key Features | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-3, C-4, C-6 | Palladium-catalyzed C-C bond formation with aryl halides. | rsc.orgnih.gov |
| Petasis-type Reaction | C-2 | Metal-free, regioselective functionalization of quinoline N-oxides. | acs.org |
| Catalytic Alkylation | C-6 | Boronic acid acts as a catalyst for Friedel-Crafts-type alkylation. | rsc.orgrsc.org |
These diverse strategies underscore the importance of the boronic acid moiety in enabling the targeted modification of the quinoline scaffold, significantly expanding its chemical space for potential applications. researchgate.net
Formation of Metal Complexes for Catalytic or Biological Applications
The quinoline scaffold is a prominent ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The resulting metal-based molecules are an emerging class of bioactive agents and catalysts. researchgate.netsemanticscholar.org The functionalization of the quinoline ring with a boronic acid group can further modulate the electronic and steric properties of these complexes, influencing their reactivity and biological profile. researchgate.net
Quinoline-based metal complexes have demonstrated a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netsemanticscholar.org The coordination of metal ions like platinum, palladium, manganese, cobalt, nickel, copper, and zinc to quinoline derivatives can lead to compounds with unique therapeutic mechanisms, such as proteasome inhibition, apoptosis induction, and topoisomerase inhibition. semanticscholar.org For example, palladium complexes bearing aromatic nitrogen heterocycles like quinoline have shown potential as antitumor agents. researchgate.net The synthesis of platinum-antimony complexes featuring quinoline-appended ligands highlights the ability of the quinoline moiety to coordinate with transition metals, creating multimetallic structures with potential catalytic applications. acs.org
The boronic acid group itself contributes significantly to the potential applications of these complexes. Boronic acids are known to form reversible covalent bonds with diols, a motif present in many biological molecules like saccharides. nih.gov This property is crucial for molecular recognition and has been exploited in designing sensors, enzyme inhibitors, and cell delivery systems. nih.gov The boronic acid functional group has low toxicity and can be incorporated into molecules to target specific biological processes. nih.gov In catalysis, organoboron acids are recognized as stable, organic-soluble Lewis acids that can catalyze a variety of organic transformations, including acylations, alkylations, and cycloadditions. nih.gov
Therefore, metal complexes derived from this compound combine the proven biological and catalytic activities of quinoline complexes with the unique molecular recognition and catalytic capabilities of the boronic acid moiety, offering a rich platform for designing novel therapeutic and catalytic agents. researchgate.netsemanticscholar.orgnih.gov
Spectroscopic Characterization Methodologies for Quinoline 6 Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of Quinoline-6-boronic acid in solution.
¹H NMR: Proton NMR spectra provide information on the chemical environment of hydrogen atoms. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum. In the case of substituted quinolines, the coupling patterns and chemical shifts of the protons are influenced by the position and nature of the substituent. researchgate.net For example, studies on similar quinoline structures have shown that the protons on the quinoline ring exhibit characteristic chemical shifts and coupling constants that aid in their assignment. researchgate.net
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are distinctive and are influenced by the electron-donating or electron-withdrawing nature of substituents. researchgate.netchemicalbook.com
Multinuclear NMR: While less common for routine characterization, multinuclear NMR, such as ¹¹B NMR, can be employed to directly probe the boron atom of the boronic acid group. This provides valuable information about the electronic environment and coordination state of the boron atom.
Table 1: Representative NMR Data for Quinoline Derivatives
| Nucleus | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | 7.0 - 9.0 | Chemical shifts are dependent on substituent position. |
| ¹³C (Aromatic) | 120 - 150 | The carbon attached to the boronic acid group will show a characteristic shift. |
| ¹¹B | Varies | Dependent on the solvent and pH, reflecting the equilibrium between the boronic acid and its boronate ester or anion. |
Mass Spectrometry (MS, HRMS, GC-MS, LC-MS, UPLC-ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
MS and HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound. nih.gov The exact mass of Quinoline-3-boronic acid, an isomer, has been reported as 173.0648087 Da. nih.gov
GC-MS: Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile derivatives of boronic acids. chromatographyonline.com However, the direct analysis of boronic acids by GC-MS can be challenging due to their low volatility and potential for decomposition at high temperatures. chromatographyonline.com Derivatization is often required to improve their volatility and thermal stability. chromatographyonline.com
LC-MS and UPLC-ESI-MS: Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS) are well-suited for the analysis of non-volatile and thermally labile compounds like this compound. scirp.org These techniques allow for the separation of the compound from a mixture and its subsequent detection and identification by the mass spectrometer. scirp.org LC-MS/MS methods have been developed for the sensitive quantification of boronic acid impurities in pharmaceutical ingredients. scirp.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the B-O-H and O-H stretching of the boronic acid group, as well as vibrations associated with the quinoline ring. thermofisher.comthermofisher.com The O-H stretching vibrations of the boronic acid group typically appear as a broad band in the region of 3200-3600 cm⁻¹. The B-O stretching vibrations are usually observed in the 1300-1400 cm⁻¹ region. The IR spectra of quinoline itself shows characteristic bands which would also be present in its boronic acid derivative. researchgate.netillinois.edu
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Boronic Acid) | 3200-3600 | Broad, Medium-Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |
| C=C and C=N Stretch (Quinoline Ring) | 1500-1600 | Medium-Strong |
| B-O Stretch | 1300-1400 | Strong |
Electronic Absorption (UV-Vis-NIR) Spectroscopy
UV-Vis-NIR spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoline and its derivatives exhibits characteristic absorption bands. nist.govresearchgate.net The position and intensity of these bands are influenced by substituents on the quinoline ring. researchgate.net For this compound, the spectrum is expected to show absorptions corresponding to the π-π* transitions of the quinoline system. Studies on related quinoline derivatives have shown that the introduction of different functional groups can lead to shifts in the absorption maxima. researchgate.net
Photoluminescence and Fluorescence Spectroscopy for Sensing Applications
Quinoline derivatives are known for their fluorescent properties. nih.govtheinstituteoffluorescence.comnih.gov this compound and its derivatives have been investigated as fluorescent sensors, particularly for the detection of monosaccharides. nih.govtheinstituteoffluorescence.comnih.gov The fluorescence of these compounds can be modulated by the binding of analytes to the boronic acid moiety. nih.govtheinstituteoffluorescence.comnih.gov The sensing mechanism often involves a change in the electronic properties of the quinoline fluorophore upon interaction of the boronic acid with a target molecule. nih.govtheinstituteoffluorescence.com For example, the fluorescence intensity of certain quinolinium-based boronic acid probes has been shown to decrease with increasing pH. theinstituteoffluorescence.comnih.gov This property is utilized in the design of pH-sensitive fluorescent sensors. The development of boronic acid-based fluorescent sensors is a growing field with applications in biological and environmental analysis. rsc.orgnih.govrsc.org
Electrochemical Characterization
The electrochemical properties of quinoline derivatives can be investigated using techniques such as cyclic voltammetry. Studies on various quinoline compounds have revealed their redox behavior, which is influenced by the nature and position of substituents. nih.govnih.gov The electrochemical characterization of this compound would provide insights into its oxidation and reduction potentials, which are important for its applications in areas like electrochemistry and materials science. For instance, research on the electrochemical mineralization of quinoline has identified various intermediates and reaction pathways. nih.gov
Computational Studies on Quinoline 6 Boronic Acid and Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. researchgate.net It offers a good balance between computational cost and accuracy, making it suitable for studying relatively complex systems like quinoline (B57606) derivatives. researchgate.netnih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p) or 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. bhu.ac.inresearchgate.netuobaghdad.edu.iq
The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. This procedure calculates the coordinates of the atoms that correspond to a minimum on the potential energy surface. researchgate.net The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. bhu.ac.in For quinoline-6-boronic acid, DFT calculations would precisely define the planarity of the quinoline ring system and the orientation of the boronic acid group relative to it. The calculated parameters for the quinoline core are expected to be in good agreement with experimental data for similar quinoline structures.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical, yet representative, data for key bond lengths and angles as would be obtained from a DFT geometry optimization.
| Parameter | Bond/Angle | Predicted Value (Å / °) |
| Bond Length | C-B | ~1.55 Å |
| B-O | ~1.37 Å | |
| O-H | ~0.97 Å | |
| C-N (in ring) | ~1.37 Å | |
| C-C (in ring) | ~1.40 Å | |
| Bond Angle | C-B-O | ~120° |
| O-B-O | ~120° | |
| B-O-H | ~115° | |
| C-N-C (in ring) | ~117° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. uobaghdad.edu.iqresearchgate.net A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring, while the LUMO may have significant contributions from both the quinoline system and the boronic acid moiety. The analysis of these orbitals helps predict how the molecule will interact with other reagents. researchgate.net From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.gov
Table 2: Quantum Chemical Descriptors Derived from FMO Analysis This table shows the definitions of common reactivity descriptors calculated from HOMO and LUMO energies.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of chemical reactivity and stability. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. nih.gov |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity to accept electrons. nih.gov |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. bhu.ac.in The MEP surface is colored according to its electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
In this compound, the MEP map would show a region of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the boronic acid group, identifying them as nucleophilic centers. Conversely, the hydrogen atoms of the hydroxyl groups on the boron atom would exhibit a positive potential, indicating them as sites for electrophilic interaction or hydrogen bonding. bhu.ac.in
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonds that align with classical Lewis structures. wisc.eduwisc.edu This method is particularly useful for analyzing charge transfer and intramolecular delocalization effects. researchgate.net
A key feature of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the delocalization of a lone pair (LP) into an unoccupied antibonding orbital (π* or σ). For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (LP(N)) into the π orbitals of the aromatic ring, which contributes to the aromatic system's stability.
Table 3: Hypothetical NBO Second-Order Perturbation Analysis for this compound This table illustrates the type of data obtained from an NBO analysis, showing key donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N5 | π* (C4-C10) | ~40-50 | Lone Pair → π* (Ring Aromaticity) |
| LP (1) N5 | π* (C6-C7) | ~15-25 | Lone Pair → π* (Ring Aromaticity) |
| LP (2) O1 | σ* (C11-B12) | ~5-10 | Lone Pair → σ* (Hyperconjugation) |
| π (C7-C8) | π* (C9-C10) | ~20-30 | π → π* (Intra-ring Delocalization) |
Note: Atom numbering is hypothetical for illustrative purposes.
The functionalization of quinoline rings at specific positions is a significant challenge in synthetic chemistry. DFT calculations are crucial for understanding and predicting the regioselectivity of these reactions. rsc.org The outcome of a reaction at a particular site on the quinoline ring is governed by a complex interplay of electronic, steric, and solvation effects. nih.gov
Electronic Effects : The inherent electron distribution of the this compound substrate dictates the intrinsic reactivity of each C-H bond. The electron-withdrawing nitrogen atom and the properties of the boronic acid substituent influence the acidity and accessibility of different protons on the ring. rsc.orgacs.org
Steric Effects : The steric hindrance imposed by the substrate itself and the bulkiness of the catalyst or reagents can prevent a reaction from occurring at a sterically crowded position, directing it to a more accessible site. rsc.org
Solvation Effects : The solvent can play a critical role in determining site selectivity by differentially stabilizing transition states. nih.gov For instance, certain solvents or additives like acetic acid have been shown to completely reverse the site selectivity in palladium-catalyzed arylations of quinoline N-oxides from the C2 to the C8 position, an effect that can be rationalized by computational modeling of the reaction pathway. nih.govacs.org
DFT studies can model the entire reaction pathway for functionalization at different sites, calculating the energies of intermediates and transition states to identify the most favorable reaction channel.
Time-Dependent DFT (TD-DFT) for Spectroscopic Property Predictions
While standard DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict spectroscopic properties like UV-Vis absorption spectra. researchgate.netnih.gov TD-DFT calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
For this compound, TD-DFT calculations can predict its electronic absorption spectrum, identifying the key electronic transitions, such as π→π* transitions within the quinoline system. The accuracy of these predictions can be enhanced by using appropriate long-range corrected functionals (e.g., CAM-B3LYP) and by including a solvent model to simulate the experimental conditions. researchgate.net
Table 4: Representative TD-DFT Predicted Electronic Transitions for this compound This table provides an example of TD-DFT output, detailing the primary electronic transitions.
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | ~3.8 | ~326 | ~0.15 | HOMO → LUMO (π→π) |
| S2 | ~4.2 | ~295 | ~0.40 | HOMO-1 → LUMO (π→π) |
| S3 | ~4.5 | ~275 | ~0.35 | HOMO → LUMO+1 (π→π*) |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling, particularly through Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. numberanalytics.com While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on related boronic acids and quinoline derivatives. rsc.orgrsc.org These computational approaches allow for the investigation of potential energy surfaces, including the structures of reactants, transition states, and products. numberanalytics.com
A primary area where computational modeling would be applied to this compound is in understanding its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org For instance, DFT calculations can be employed to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These models can help determine the rate-determining step and the influence of ligands, solvents, and substituents on the reaction kinetics and thermodynamics.
Computational studies on boronic acids have shown that the reactivity is highly dependent on the characteristics of the boron atom, which are influenced by both the R-group and the reaction medium. rsc.org In the case of this compound, the electron-withdrawing nature of the quinoline ring would significantly influence the Lewis acidity of the boronic acid moiety and, consequently, its reactivity in processes like the formation of boronate complexes. rsc.org
Furthermore, computational methods can elucidate the mechanisms of other reaction types. For example, in nucleophilic substitution reactions, DFT can distinguish between SN1 and SN2 pathways by calculating the stability of potential carbocation intermediates versus the energy profile of a concerted transition state. numberanalytics.com Similarly, for pericyclic reactions, computational studies can confirm a concerted mechanism by identifying a highly ordered transition state. numberanalytics.com
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand and predict the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein or nucleic acid. nih.govnih.govnih.gov The primary goal of molecular docking is to predict the binding mode and affinity, often represented by a docking score, which can guide the design of more potent and selective inhibitors. nih.gov
Numerous studies have demonstrated the utility of molecular docking for various quinoline derivatives, highlighting their potential to interact with a wide range of biological targets. For example, quinoline derivatives have been docked against HIV reverse transcriptase, showing good binding interactions within the active domain of the receptor. nih.gov In some cases, the docking scores of these derivatives were higher than those of standard drugs like rilpivirine (B1684574) and elvitegravir. nih.gov
Other research has focused on the anticancer potential of quinoline derivatives, with molecular docking studies targeting enzymes like Topoisomerase I and various kinases. nih.govmdpi.com For instance, quinoline-3-carboxamides (B1200007) have been docked against DNA damage and response (DDR) kinases such as ATM, ATR, and DNA-PKcs, with the quinoline nitrogen playing a key role in binding to the hinge region of the kinases. mdpi.com
The table below presents a selection of molecular docking results for various quinoline derivatives against different biological targets, illustrating the range of interactions and binding affinities that can be explored for compounds derived from this compound.
| Derivative Type | Target Protein (PDB ID) | Docking Score (kcal/mol) | Potential Application |
| Quinoline-pyrimidine hybrid | HIV Reverse Transcriptase (4I2P) | -10.67 | Anti-HIV nih.gov |
| Quinoline derivative (Q2) | Target Protein from B. subtilis (1FSE) | -6.34 | Antibacterial nih.gov |
| Quinoline derivative (Q1) | Target Protein from B. subtilis (2VAM) | -4.63 | Antibacterial nih.gov |
| Quinoline-3-carboxamide (6f) | ATM Kinase | Not specified, but showed selectivity | Cancer Therapy Adjuvant mdpi.com |
| 6,8-dibromo-3-morhonilylquinoline (8) | Topoisomerase I | Not specified, but showed inhibition | Anticancer nih.gov |
| Quinoline analogue (9) | Human NAD(P)H dehydrogenase (1DXO) | -9.1 | Antioxidant researchgate.net |
| Quinoline analogue (9) | DNA gyrase | -9.3 | Antibacterial researchgate.net |
This table is illustrative and based on data for various quinoline derivatives, not specifically this compound.
Prediction of Nonlinear Optical (NLO) Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in the prediction and understanding of the nonlinear optical (NLO) properties of molecules. mdpi.comnih.gov Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and significant charge transfer characteristics are promising candidates for NLO materials. researchgate.netjmcs.org.mx Quinoline derivatives are of particular interest due to their inherent π-conjugated structure and the electron-withdrawing nature of the quinoline ring, which can be exploited to create molecules with large NLO responses. mdpi.comresearchgate.net
The key parameters for evaluating NLO properties are the polarizability (α) and the first-order hyperpolarizability (β). researchgate.net Computational methods can reliably calculate these parameters. Studies on various quinoline derivatives have shown that their NLO properties can be tuned by strategic structural modifications. mdpi.com For example, creating a donor-π-acceptor (D-π-A) structure by attaching electron-donating groups and extending the π-conjugation can significantly enhance the hyperpolarizability. mdpi.comresearchgate.net
For this compound, the boronic acid group can act as an acceptor, and the quinoline ring itself can be part of the π-conjugated bridge. By attaching suitable donor groups to the quinoline scaffold, it is theoretically possible to design derivatives with substantial NLO responses. Computational modeling allows for the virtual screening of numerous derivatives to identify the most promising candidates for synthesis and experimental validation.
The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE) is critical. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability and thus a stronger NLO response, as it facilitates intramolecular charge transfer (ICT). nih.govscielo.org.mx
The table below shows calculated NLO properties for representative organic molecules, including quinoline derivatives, from computational studies. This illustrates the range of values that can be predicted and used to guide the design of new NLO materials based on the this compound scaffold.
| Compound Type | Method | Polarizability (α) (a.u.) | First Hyperpolarizability (βtot) (a.u.) |
| Triphenylamine-α-cyanocinnamic acid derivative (D4) | TD-DFT | Not specified | 70537.95 jmcs.org.mx |
| Chromene derivative (4a) | DFT (M06-2X/6-31G(d,p)) | 6.77005 × 10-23 esu | Not specified for β, Second Hyperpolarizability (γ) = 0.145 × 104 esu nih.gov |
| Substituted hydrazinoquinoline Schiff base | DFT (B3LYP/6-31G(d,p)) | Good non-linear properties suggested | Good non-linear properties suggested researchgate.net |
This table is for illustrative purposes to show the type of data generated in computational NLO studies.
Analytical Methodologies for Quinoline 6 Boronic Acid Detection and Analysis
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of boronic acids, including quinoline-6-boronic acid. waters.com It is widely used in quality assurance and quality control settings for tasks such as batch release testing. waters.com The method development for separating multiple boronic acids often involves a systematic screening protocol, testing different mobile phases and stationary phases to achieve optimal resolution.
Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is influenced by factors such as mobile phase pH and the type of stationary phase. MaxPeak Premier columns, which feature High Performance Surfaces (HPS) Technology, are beneficial as they eliminate the non-specific adsorption of acidic analytes like boronic acids onto the metal surfaces of the column, ensuring that chromatographic effects are solely related to the mobile phase and stationary phase. waters.com The accurate analysis of boronic acids can be complicated by their potential for on-column hydrolysis; however, using columns with low residual silanol activity can minimize this issue. researchgate.net
For detection, a Photodiode Array (PDA) detector is often sufficient. In some applications, post-column derivatization can be employed for more selective detection. For instance, a post-column reaction with alizarin allows for the highly selective detection of boronic acids. nih.govwur.nl In this method, the HPLC eluate is mixed with an alizarin solution, and the resulting fluorescent complex is measured by a fluorescence detector. nih.govwur.nl
| Parameter | Typical Condition | Purpose |
| System | Arc™ HPLC System or similar | Standard analytical separation. waters.com |
| Column | XSelect™ Premier HSS T3; Acquity BEH C18 | Reversed-phase separation; C18 phases assess retention at different pH values. rsc.org |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium acetate (B1210297) | Gradient elution to separate compounds with varying polarities. rsc.org |
| Flow Rate | 0.40 - 0.60 mL/min | Controls retention time and resolution. nih.govwur.nl |
| Detection | Photodiode Array (PDA); Fluorescence (post-column derivatization) | UV absorbance measurement or selective fluorescence detection. nih.gov |
| Post-Column Reagent | 75 μM Alizarin and 0.1% triethylamine in acetonitrile | Forms a fluorescent complex with the boronic acid for selective detection. nih.govwur.nl |
| Reaction Coil Temp. | 50 °C | Promotes the derivatization reaction between alizarin and the boronic acid. nih.govwur.nl |
Ultra-High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS)
Ultra-High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) offers significant advantages over traditional HPLC for the analysis of boronic acids. nih.gov Its superior separation efficiency, shorter analysis times, and higher sensitivity make it a powerful tool for high-throughput analysis and for detecting low-content compounds. rsc.orgnih.gov This method is particularly useful for analyzing a broad range of boronic acids in industrial samples without requiring pre-derivatization, which is often necessary to prevent dehydration. rsc.org
The UHPLC system is typically coupled to a mass spectrometer with an electrospray ionization (ESI) source. rsc.orgnih.gov Analysis can be performed in both positive and negative ionization modes using multiple reaction monitoring (MRM) for enhanced selectivity and quantification. nih.gov Optimized instrument parameters are crucial to reduce the formation of boroxine, solvent adducts, and dimer ions that can complicate the analysis of boronic acids. rsc.org The method has been validated for a wide range of boronic acids, showing excellent recovery values (97.1% to 105.7%), precision (RSD below 2.0%), and linearity (R² > 0.98). rsc.org It provides low limits of detection (LOD) and quantification (LOQ), often around 0.1 µg and 1.0 µg, respectively. rsc.org
| Parameter | Optimized Condition | Rationale |
| Column | Acquity BEH C18 | Provides good separation for a diverse set of boronic acids. rsc.org |
| Mobile Phase | 10 mM Ammonium acetate and Acetonitrile | Effective for separating a broad range of boronic acids. rsc.org |
| Ionization Mode | Electrospray Ionization (ESI) | Suitable for ionizing boronic acids without derivatization. rsc.orgnih.gov |
| Analysis Time | ~1 minute | Enables high-throughput screening. rsc.org |
| Linearity (R²) | >0.98 | Indicates a strong correlation between concentration and response for quantification. rsc.org |
| Precision (RSD) | < 2.0% | Demonstrates high reproducibility of the method. rsc.org |
| LOD/LOQ | ~0.1 µg / ~1.0 µg | Shows high sensitivity for trace-level analysis. rsc.org |
Thin-Layer Chromatography (TLC) for Qualitative Detection
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative detection of boronic acids like this compound. mdpi.comresearchgate.net While boronic acids are often not visible under standard UV light, specific staining reagents can be used for their selective visualization. nih.gov
Common staining agents for boronic acids on TLC plates include Alizarin and 10-hydroxybenzo[h]quinolone (HBQ). nih.govresearchgate.net
Alizarin: This natural dye is non-fluorescent in its free form but forms a strongly fluorescent boronic ester when it interacts with a boronic acid. researchgate.net The TLC plate is briefly dipped in an alizarin solution (e.g., 1 mM in acetone), dried, and then observed under 366 nm UV light, where the boronic acid spots appear with a bright yellow-orange fluorescence. researchgate.netresearchgate.net
10-hydroxybenzo[h]quinolone (HBQ): This method is based on the interruption of the excited-state intramolecular proton transfer (ESIPT) of HBQ. nih.gov Complexation of the boronic acid with HBQ disrupts the ESIPT process, leading to a brilliant blue "ESIPT-off" fluorescence under UV light, providing a highly sensitive and selective detection method. nih.govresearchgate.net
These TLC staining methods are particularly valuable for monitoring the progress of synthetic reactions, allowing chemists to track the consumption of a boronic acid starting material and the formation of products. researchgate.netnih.gov
| Staining Reagent | Principle of Detection | Visualization | Sensitivity |
| Alizarin | Forms a fluorescent boronic ester complex with the boronic acid. researchgate.net | Bright yellow-orange fluorescence under 366 nm UV light. researchgate.netresearchgate.net | High |
| 10-hydroxybenzo[h]quinolone (HBQ) | Interrupts the Excited-State Intramolecular Proton Transfer (ESIPT) of HBQ upon complexation. nih.govresearchgate.net | Brilliant blue "ESIPT-off" fluorescence. nih.gov | Very high, greater than Alizarin. nih.gov |
Capillary Electrophoresis (CE) for Complexation-Based Analysis
Capillary Electrophoresis (CE) is an effective technique for analyzing compounds based on their charge and size. For boronic acids, CE can be used in a complexation-based approach, particularly for the analysis of diol-containing molecules like sugars. nih.govresearchgate.net While this application focuses on analyzing the diol rather than the boronic acid itself, it demonstrates the utility of the reversible covalent bonding of quinolineboronic acids.
In this method, a quinolineboronic acid (QBA) is added to the buffer solution. nih.gov The QBA forms a complex with the sugar alcohols, altering their charge-to-size ratio and thus their electrophoretic mobility, which allows for their separation. nih.govresearchgate.net The complexation can also lead to a strong enhancement of the quinoline's fluorescence intensity, providing a sensitive detection method. nih.gov For example, 5-isoquinolineboronic acid (5-isoQBA) shows a significant increase in fluorescence upon complexing with sugar alcohols under basic pH conditions. nih.gov The separation of different sugar alcohols is achieved based on the varying formation constants of their complexes with the QBA. nih.govresearchgate.net This technique has achieved limits of detection in the micromolar range for certain sugars. nih.gov
Fluorescence-Based Detection Techniques (e.g., ESIPT Fluorescence, Alizarin Derivatization)
Fluorescence-based techniques offer highly sensitive and selective methods for detecting this compound. These methods rely on the interaction of the boronic acid group with a fluorogenic reagent, causing a distinct change in fluorescence properties. nih.govresearchgate.net
ESIPT Fluorescence: This technique utilizes probes that exhibit Excited-State Intramolecular Proton Transfer (ESIPT). A prime example is 10-hydroxybenzo[h]quinolone (HBQ). nih.govresearchgate.net In its ground state, HBQ has an intramolecular hydrogen bond. nih.gov Upon excitation, it undergoes ESIPT, resulting in a large Stokes shift and long-wavelength emission. When a Lewis acidic boronic acid coordinates with HBQ, it disrupts the intramolecular hydrogen bond and interrupts the ESIPT cycle. nih.govnih.gov This "turns off" the long-wavelength emission and activates a shorter-wavelength emission, providing a highly sensitive and selective signal for the presence of the boronic acid. nih.govacs.org This method is effective for detecting boronic acids both in solution and on solid supports like TLC plates. nih.gov
Alizarin Derivatization: Alizarin is a natural dye that can form a fluorescent complex with boronic acids. researchgate.netresearchgate.net Alizarin itself is non-fluorescent, but its reaction with a boronic acid via its 1,2-diol moiety forms a cyclic boronic ester that is strongly fluorescent. researchgate.net This "turn-on" fluorescence provides a clear signal for detection. The method is simple: the sample is mixed with an alizarin solution, and the resulting fluorescence is measured. researchgate.net This principle is applied in both TLC staining and as a post-column derivatization reagent in HPLC for selective detection. nih.govresearchgate.net
| Technique | Probe/Reagent | Mechanism | Fluorescence Signal |
| ESIPT Fluorescence | 10-hydroxybenzo[h]quinolone (HBQ) | Boronic acid complexation interrupts the ESIPT process. nih.govresearchgate.net | "ESIPT-off": Disruption of long-wavelength emission and activation of short-wavelength blue fluorescence. nih.gov |
| Alizarin Derivatization | Alizarin | Formation of a fluorescent cyclic boronic ester. researchgate.net | "Turn-on": Appearance of bright yellow fluorescence upon binding. researchgate.net |
High-Throughput Screening Methods for Boronic Acid Analysis
High-Throughput Screening (HTS) is a process used in drug discovery to rapidly test large numbers of compounds for biological activity. bmglabtech.com Analytical techniques that are fast and amenable to automation are essential for HTS. UHPLC-MS is a key technology in this area due to its very short run times. rsc.org A one-minute analysis time per sample allows for the rapid screening of large compound libraries containing boronic acids. rsc.org
Boronic acid-functionalized platforms, such as 96-well glass plates, have been developed for HTS of specific analytes like glycosides. nih.gov In such a system, the boronic acid acts as a capture agent. The analytes are selectively absorbed onto the functionalized plate and then directly desorbed for UHPLC-MS/MS analysis. nih.gov This approach streamlines sample preparation by eliminating steps like protein precipitation and concentration, saving significant time. nih.gov High-throughput X-ray crystallography has also been used to screen boron-containing fragment libraries against protein targets, revealing how boronic acids can form covalent complexes with active site residues. nih.gov These methods are crucial for efficiently identifying "hit" compounds in the early stages of drug development. bmglabtech.com
Reaction Monitoring and Purity Assessment in Synthetic Processes
Analytical methods are vital for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product. Techniques like TLC, HPLC, and UHPLC-MS are routinely used for these purposes. rsc.orgnih.govresearchgate.net
Reaction Monitoring: During a synthesis, such as a Suzuki-Miyaura coupling, it is critical to track the consumption of the boronic acid starting material and the formation of the desired product. rsc.orgresearchgate.net TLC with a selective stain like alizarin can quickly and easily show the disappearance of the boronic acid spot and the appearance of a new product spot. researchgate.net For more quantitative analysis, UHPLC-MS can be used to analyze aliquots from the reaction mixture, providing precise data on the concentration of reactants and products over time. rsc.org The high speed of UHPLC-MS allows for near real-time monitoring. rsc.org
Purity Assessment: After a synthesis is complete, HPLC and UHPLC-MS are the primary tools for determining the purity of the isolated this compound or its derivatives. rsc.orgfishersci.com HPLC with a PDA detector can identify and quantify impurities that have a UV chromophore. UHPLC-MS provides even greater certainty by confirming the mass of the main product and identifying any impurities by their mass-to-charge ratio, allowing for a comprehensive purity profile. rsc.org
Advanced Applications of Quinoline 6 Boronic Acid in Research
Medicinal Chemistry and Drug Discovery Initiatives
The fusion of the quinoline (B57606) heterocycle with a boronic acid functional group provides a powerful platform for designing targeted therapeutic agents. This combination is exploited in various drug discovery programs aimed at developing inhibitors for enzymes implicated in a range of diseases, from cancer to viral infections.
The synthesis of novel drug candidates based on the quinoline-boronic acid scaffold involves sophisticated chemical strategies to create diverse molecular libraries for screening. One effective method is the use of Povarov/Doebner-type multicomponent reactions, which allow for the efficient assembly of complex molecules like 3H-pyrazolo[4,3-f]quinolines containing a boronic acid group. mdpi.comnih.gov Another key technique is the Palladium-catalyzed C-4 borylation of chloroquinolines using bis(pinacolato)diboron (B136004), which provides a direct method to introduce the boron moiety onto the quinoline core. rsc.org These borylated quinolines can be further converted into various derivatives, including trifluoroborate salts and other boronic acids, expanding the chemical space for drug discovery. rsc.org Such synthetic strategies are crucial for generating libraries of compounds that can be screened for various biological activities and for establishing structure-activity relationships (SAR) to guide the optimization of lead compounds. mdpi.comnih.gov
The boronic acid moiety is a key feature for designing potent enzyme inhibitors. nih.gov Its utility has been demonstrated in the development of inhibitors for a variety of enzyme classes.
Flaviviral Proteases: The flavivirus NS2B/NS3 protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov While research has not specifically focused on quinoline-6-boronic acid, the introduction of a C-terminal boronic acid into peptide-based inhibitors has been shown to dramatically increase affinity for Zika, West Nile, and dengue virus proteases, achieving K_i_ values in the nanomolar range. nih.govacs.org These peptide-boronic acid compounds act as covalent-reversible inhibitors. nih.gov This success provides a strong rationale for designing quinoline-boronic acid derivatives as potential non-peptidic inhibitors of flaviviral proteases.
CLK/ROCK Kinases: Cdc2-like kinases (CLKs) and Rho-associated coiled-coil containing protein kinases (ROCKs) are critical regulators of cell growth and migration, respectively, and are considered important targets in oncology. mdpi.comnih.gov Novel 3H-pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety have been identified as potent dual inhibitors of CLK and ROCK kinases. nih.govnih.gov For instance, the compounds HSD1400 and HSD1791 were found to inhibit CLK1, CLK2, and ROCK2 by more than 70% at a concentration of just 25 nM. mdpi.comnih.gov The "magic methylation" approach, involving strategic placement of methyl groups, has been used to fine-tune the selectivity of these inhibitors against different CLK isoforms. mdpi.comnih.gov
| Compound | Target Kinases | Inhibition at 25 nM |
| HSD1400 | CLK1, CLK2, CLK4, ROCK2 | >70% |
| HSD1791 | CLK1, CLK2, ROCK2 | >70% |
This table summarizes the inhibitory activity of lead quinoline-boronic acid-based compounds against key oncogenic kinases. mdpi.comnih.gov
Quinoline and its derivatives have long been investigated as anticancer agents, acting through various mechanisms such as inhibiting angiogenesis, inducing apoptosis, and causing cell cycle arrest. researchgate.net The development of quinoline derivatives containing boronic acid has led to promising new anticancer candidates with specific mechanisms of action. nih.govnih.gov
The dual CLK/ROCK inhibitors HSD1400 and HSD1791 have demonstrated potent antitumor effects, particularly against renal cancer and leukemia cell lines. mdpi.comnih.gov For example, HSD1400 showed high activity against the Caki-1 renal cancer cell line with an IC₅₀ of 206 nM. nih.gov These findings highlight the potential of combining the quinoline scaffold with a boronic acid group to create effective anticancer agents. nih.govnih.gov
| Compound | Cell Line | Cancer Type | IC₅₀ |
| HSD1400 | Caki-1 | Renal Cancer | 206 nM |
This table displays the potent in vitro anticancer activity of a lead quinoline-boronic acid derivative. nih.gov
A primary mechanism through which many anticancer agents exert their effect is the induction of DNA damage, which subsequently triggers programmed cell death, or apoptosis. nih.govnih.gov The lead quinoline-boronic acid-based CLK/ROCK inhibitors have been shown to operate through this pathway. mdpi.com Mechanistic studies using Western blot analysis revealed that treatment of Caki-1 renal cancer cells with these compounds leads to an upregulation of phosphorylated H2AX (p-H2AX), a well-established biomarker for DNA double-strand breaks. mdpi.comnih.gov The induction of significant DNA damage is a potent trigger for apoptosis, and this mechanism is shared by other CLK inhibitors currently in clinical trials. mdpi.comnih.gov This ability to induce DNA damage is a key component of their anticancer activity. mdpi.com
The quinoline scaffold is a core component of many established antibacterial agents, including the fluoroquinolone class, which targets bacterial DNA topoisomerases. mdpi.com This has prompted the exploration of novel quinoline derivatives as potential solutions to the growing problem of antibiotic resistance. biointerfaceresearch.comnih.gov Research has shown that various quinoline-based compounds display potent activity against a range of multidrug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. nih.gov Some quinoline derivatives have also shown activity against Mycobacterium tuberculosis by inhibiting mycobacterial ATP synthase. mdpi.com Although studies focusing specifically on this compound are limited in this area, the proven antibacterial efficacy of the quinoline core makes its boronic acid derivatives appealing candidates for the development of new classes of antibiotics. nih.govresearchgate.net
Proteolysis-Targeting Chimeras (PROTACs) Development
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. nih.govnih.gov A PROTAC typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.gov This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome. nih.govescholarship.org
The boronic acid functional group, such as the one present in this compound, offers a strategic advantage in the development of "conditional" PROTACs. nih.gov Researchers have utilized aryl boronic acids to create PROTACs that are activated under specific physiological conditions, particularly in environments with elevated levels of reactive oxygen species (ROS), a common feature of tumors. nih.gov
The mechanism for this activation involves the chemical properties of the boronic acid group. In the presence of certain ROS, like hydrogen peroxide (H₂O₂), an aryl boronic acid can be converted into a phenol-derived intermediate. nih.gov This conversion can trigger a subsequent chemical reaction, such as a 1,6-benzyl elimination, which cleaves a caging group from the PROTAC, thereby activating its protein-degrading function precisely within the ROS-rich target microenvironment. nih.gov The this compound scaffold provides a platform for designing such ROS-activated PROTACs, where the quinoline portion could be modified to bind a protein of interest, while the boronic acid serves as the trigger for conditional activation.
| PROTAC Component | Function | Role of this compound |
| Target-binding Ligand | Binds to the Protein of Interest (POI) | The quinoline scaffold can be functionalized to serve as the target-binding ligand. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL) | A known E3 ligase binder would be attached to the quinoline scaffold. |
| Linker | Connects the two ligands | Connects the quinoline moiety to the E3 ligase ligand. |
| Activating Moiety | Enables conditional activation | The boronic acid group can act as a ROS-sensitive trigger to activate the PROTAC in specific cellular environments like tumors. nih.gov |
Radiopharmaceuticals for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that provides quantitative information on biological processes in vivo, playing a crucial role in disease diagnosis and drug development. nih.govnih.gov The technique relies on radiopharmaceuticals labeled with positron-emitting radionuclides. nih.gov this compound serves as a valuable precursor in the synthesis of such radiopharmaceuticals.
Aryl boronic acids and their ester derivatives are highly stable and effective precursors for radiolabeling reactions, particularly for the introduction of fluorine-18 (¹⁸F), the most widely used radionuclide for PET imaging. nih.gov The ¹⁸F isotope offers advantages such as a near-optimal half-life (109.8 min) and low positron energy, which results in high-resolution images. nih.gov
The synthesis of ¹⁸F-labeled quinoline derivatives for PET imaging can be achieved via copper-mediated radiofluorination of this compound or its corresponding boronic ester (pinacol ester). nih.gov In this reaction, the boronic acid group is substituted with the ¹⁸F atom. This method has been successfully used to produce a range of ¹⁸F-labeled arenes for clinical and preclinical imaging. nih.gov Similarly, aryl boronic acids are also suitable substrates for copper-mediated ¹¹C-cyanation, allowing the introduction of the carbon-11 (¹¹C) radionuclide. nih.gov The ability to readily incorporate key PET isotopes makes this compound a significant building block for developing novel PET tracers for oncology, neurology, and cardiology.
| Radionuclide | Half-life | Key Features | Relevance to this compound |
| Fluorine-18 (¹⁸F) | 109.8 min | Low positron energy for high-resolution images; allows for off-site distribution. nih.gov | Can be introduced via Cu-mediated radiofluorination of the boronic acid group. nih.gov |
| Carbon-11 (¹¹C) | 20.4 min | Allows for multiple scans on the same day; can label molecules without changing their biological activity. nih.gov | The boronic acid group is a precursor for Cu-mediated ¹¹C-cyanation reactions. nih.gov |
Structure-Activity Relationship (SAR) Studies in Drug Design
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying a compound's structure, chemists can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects and optimize its potency, selectivity, and pharmacokinetic properties. wikipedia.org
The quinoline scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs. SAR studies on quinoline derivatives have been crucial in developing inhibitors for targets like the epidermal growth factor receptor (EGFR). mdpi.com For instance, research has shown that hydrogen bonds involving the nitrogen atoms at the N-1 and N-3 positions of the related quinazoline ring are critical for tight binding to the kinase active site. mdpi.com
This compound is an exceptionally useful building block for conducting SAR studies. The boronic acid group at the 6-position is highly versatile and can be readily transformed into a wide array of other functional groups through reactions like the Suzuki coupling. rsc.org This allows for the systematic synthesis of a library of quinoline derivatives with diverse substituents at this position. By evaluating the biological activity of these analogs, researchers can elucidate the SAR and determine which properties at the 6-position (e.g., size, electronics, hydrogen bonding capacity) are favorable for a desired biological effect.
| Position on Quinoline Ring | Type of Modification (Example) | Potential Impact on Biological Activity |
| Position 6 (from Boronic Acid) | Introduction of aryl or heteroaryl groups via Suzuki coupling. | Altering lipophilicity, size, and potential for π-π stacking interactions. |
| Position 6 (from Boronic Acid) | Conversion to hydroxyl, amino, or halogen groups. | Modifying hydrogen bonding potential, polarity, and metabolic stability. |
| Other Positions (e.g., 2, 4, 8) | Substitution with various functional groups. | Probing different regions of a target's binding pocket to optimize affinity and selectivity. |
Boron-Based Therapeutics and Pharmacological Agents
Boron-containing compounds, particularly those with boronic acid groups, are increasingly recognized as important therapeutic agents. rsc.orgresearchgate.net The unique chemical properties of the boron atom contribute to their biological activity. The vacant p-orbital of the sp²-hybridized boron atom makes it a Lewis acid, allowing it to accept electrons and form strong, often covalent, interactions with nucleophilic residues (like serine or threonine) in enzyme active sites. rsc.org This ability to form reversible covalent bonds is a key feature of several successful boron-based drugs.
Furthermore, boron-based compounds can establish extensive hydrogen-bond networks, which are crucial for drug-receptor interactions. rsc.org The quinoline-boronic acid scaffold has been explored for the development of novel inhibitors for various enzymes. For example, borylated quinolines have been synthesized and investigated as potential inhibitors of homeodomain interacting protein kinase 2 (HIPK2), a target relevant to cancer and other diseases. rsc.org Research has also identified fluoro-substituted carboxyquinoline boronic acids as potent inhibitors of KPC-2, a type of β-lactamase enzyme that confers antibiotic resistance to bacteria. researchgate.net These examples underscore the potential of this compound as a core structure for designing new pharmacological agents that leverage the unique reactivity of boron.
Formulation Strategies (e.g., Prodrugs, Nanocarriers) for Bioavailability
The bioavailability of a drug—the fraction of an administered dose that reaches systemic circulation—is a critical factor in its therapeutic efficacy. Poor aqueous solubility and/or low membrane permeability can limit the oral bioavailability of many promising compounds. mdpi.com To overcome these challenges, various formulation strategies are employed, including the use of prodrugs and nanocarriers. mdpi.comnih.gov
Boron-containing functional groups have been successfully incorporated into prodrugs and advanced drug delivery systems to improve bioavailability. mdpi.com For this compound, the boronic acid moiety can be esterified with a diol to create a boronic ester prodrug. This modification can increase the molecule's lipophilicity, potentially enhancing its absorption. Once in the body, the ester can be hydrolyzed to release the active boronic acid compound.
Materials Science and Engineering
Creation of Materials with Specific Electronic or Optical Properties
Beyond its biomedical applications, this compound is a promising building block in materials science and crystal engineering. nih.gov Boron-based scaffolds are gaining significant attention for their use in advanced materials. rsc.org The unique properties of both the quinoline ring and the boronic acid group contribute to its utility in this field.
The quinoline core is a well-known aromatic heterocycle with inherent electronic and photophysical (e.g., fluorescence) properties. The boronic acid group is a versatile functional handle that can direct the self-assembly of molecules into ordered supramolecular structures. nih.gov This assembly can be driven by various non-covalent interactions, including the formation of boroxine anhydrides (from dehydration of boronic acids), hydrogen bonding, and intermolecular B-N dative bonds. nih.gov Studies on 8-quinolineboronic acid, a positional isomer, have shown that it can self-assemble into unique dimeric structures stabilized by B-N bonds, π-π stacking, and hydrogen bonds. nih.gov
This capacity for controlled self-assembly makes this compound a candidate for creating novel organic materials with tailored properties. It could be incorporated into polymers or frameworks for applications in chemical sensing (where the Lewis acidic boron atom binds to analytes like sugars), organic electronics, or as components of materials with specific optical characteristics. nih.gov
Components in Optoelectronic Devices
One patent describes the use of quinoline boronic acid derivatives in phosphorescent OLEDs. In these devices, the quinoline boronic acid derivative serves as a host material alongside a phosphorescent dopant. The high triplet energy of the host material allows for effective energy transfer to the phosphorescent guest, leading to light emission. The performance of such an OLED is detailed in the table below.
| Performance Metric | Value |
| C.I.E. Chromaticity Coordinates (x, y) | (0.16, 0.36) |
| Luminous Efficiency | 21.3 cd/A |
| Power Efficiency | 8.8 lm/W |
| External Quantum Efficiency | 11.2% |
This table illustrates the performance of an OLED device incorporating a quinoline boronic acid derivative as a host material.
Development of Luminescent Probes and Fluorescent Sensors
The inherent fluorescence of the quinoline structure, combined with the reversible covalent bonding of the boronic acid group with cis-diols, makes this compound an excellent scaffold for the design of luminescent probes and fluorescent sensors. These sensors are particularly useful for the detection of saccharides and other biologically important diol-containing molecules.
Researchers have developed fluorescent sensors for monosaccharides based on the 6-methylquinolinium nucleus, a derivative of quinoline. These probes exhibit changes in their fluorescence intensity upon binding to sugars like glucose and fructose. The binding affinity of these sensors is suitable for applications such as ophthalmic glucose monitoring. The interaction between the positively charged quaternary nitrogen of the quinolinium and the negatively charged boronatediester enhances the stability of the complex, making these probes highly water-soluble and effective in physiological conditions. A notable feature of these sensors is that they are more fluorescent in acidic solutions.
| Sensor Characteristic | Description |
| Fluorophore | 6-Methylquinolinium |
| Analyte Binding Site | Boronic Acid |
| Target Analytes | Glucose, Fructose |
| Sensing Mechanism | Change in fluorescence intensity upon binding |
| Potential Application | Ophthalmic glucose monitoring |
This table summarizes the key features of fluorescent sensors derived from the quinoline-boronic acid structure.
Reactive Matrices for In-Situ Chemical Derivatization
In the field of mass spectrometry, derivatives of this compound have been employed as reactive matrices for the in-situ chemical derivatization and specific detection of cis-diol compounds. This is particularly valuable in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).
A notable example is 6-borono-1-methylquinoline-1-ium (BMQI), which acts as a reactive matrix. BMQI facilitates the selective analysis of cis-diol compounds by forming a covalent bond with them through the boronic acid moiety. This in-situ derivatization enhances the desorption/ionization process, improves the reproducibility of the analysis, and reduces background interference. This method has been successfully applied to the rapid screening and identification of sugar alcohols in various samples, including sugar-free foods. The use of BMQI as a reactive matrix enhances the signal intensity in the analysis of a range of cis-diol compounds, even at low concentrations.
Chemical Biology and Biosensing
The unique properties of this compound have also been harnessed in the fields of chemical biology and biosensing to develop tools for studying biological systems and for the detection of biomolecules.
Molecular Probes for Monitoring Interactions with Biological Targets
Boronic acid-containing pyrazolo[4,3-f]quinoline compounds, which are structurally related to this compound, have been identified as potent inhibitors of certain protein kinases. Specifically, these compounds have been shown to act as dual inhibitors of cdc2-like kinases (CLK) and Rho-associated coiled-coil-containing protein kinases (ROCK).
This inhibitory activity highlights the potential of the quinoline-boronic acid scaffold to serve as a molecular probe for studying the function and activity of these kinases. By interacting with the active site of these enzymes, these compounds can be used to investigate the role of CLK and ROCK kinases in various cellular processes, including cancer progression. The development of such inhibitors demonstrates the utility of this compound derivatives in creating tools to probe and understand complex biological pathways.
Affinity-Based Sensing Applications (e.g., Label-Free Sugar Detection)
The ability of the boronic acid group to bind with cis-diols forms the basis of affinity-based sensing applications, particularly for the label-free detection of sugars. Fluorescent sensors based on the 6-methylquinolinium and boronic acid structure provide a clear example of this application.
These sensors operate through a change in fluorescence upon the binding of monosaccharides. This interaction is reversible and selective, allowing for the continuous monitoring of sugar concentrations. The inherent fluorescence of the quinoline moiety eliminates the need for an external fluorescent label, enabling a "label-free" detection mechanism. The development of these sensors is a significant step towards non-invasive and continuous glucose monitoring technologies.
Adsorbents for Enrichment of Biomolecules (e.g., cis-diol-containing nucleosides)
Boronic acid-functionalized materials are widely used as adsorbents for the selective enrichment of biomolecules containing cis-diol groups, such as nucleosides. This technique, known as boronate affinity chromatography, is crucial for the isolation and analysis of these biomolecules from complex biological samples.
Materials functionalized with boronic acids can selectively capture cis-diol-containing nucleosides from a mixture of other compounds. This selective binding allows for the enrichment of these target molecules, which can then be eluted and analyzed using techniques like high-performance liquid chromatography (HPLC). This approach is valuable for studying the role of modified nucleosides in various biological processes and for their potential use as disease biomarkers. The reversible nature of the boronic acid-diol interaction allows for the efficient capture and release of the target biomolecules.
Q & A
Q. What are the key chemical properties of quinoline-6-boronic acid that make it suitable for molecular recognition studies?
this compound combines the electron-deficient boronic acid group with the aromatic quinoline scaffold, enabling reversible covalent interactions with diols (e.g., saccharides) and Lewis bases (e.g., anions). Its fluorescence properties and pH-dependent boronate ester formation are critical for sensing applications. Methodologically, UV-Vis spectroscopy, fluorescence titration, and NMR (e.g., B NMR) are used to characterize binding kinetics and stability constants .
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a reagent?
Key parameters include:
- Catalyst selection : Pd(PPh) or Pd(dppf)Cl for aryl halide coupling partners.
- Solvent/base systems : Use polar aprotic solvents (e.g., DMF) with weak bases (e.g., KCO) to minimize boronic acid protodeboronation.
- Purification : Silica gel chromatography or recrystallization to isolate coupled products. Reaction progress should be monitored via TLC or HPLC-MS .
Advanced Research Questions
Q. How can contradictory data on this compound’s binding affinity for specific analytes be resolved?
Discrepancies may arise from variations in pH, solvent polarity, or competing interactions (e.g., hydrogen bonding). To address this:
Q. What strategies mitigate challenges in designing boronic acid-functionalized hydrogels for glucose sensing?
Challenges include limited reversibility and interference from physiological anions (e.g., Cl). Solutions involve:
Q. How can researchers address discrepancies in fluorescence quenching data during analyte detection?
Inconsistent quenching may result from solvent polarity effects or aggregation-induced emission (AIE). To resolve:
Q. What experimental pitfalls arise when incorporating this compound into DNA for aptamer development?
Enzymatic incorporation efficiency may drop due to steric hindrance from the boronic acid group. Mitigation strategies include:
- Linker optimization : Use flexible polyethylene glycol (PEG) spacers to reduce steric effects.
- Template design : Employ high-fidelity DNA polymerases (e.g., Phusion®) for PCR amplification.
- Validation : Confirm incorporation via MALDI-TOF mass spectrometry .
Methodological and Analytical Questions
Q. How should researchers handle this compound’s hygroscopicity in synthetic workflows?
- Store the compound under inert atmosphere (N or Ar) with desiccants.
- Pre-dry solvents (e.g., THF over molecular sieves) before use.
- Monitor water content via Karl Fischer titration during reactions .
Q. What analytical techniques are critical for characterizing boronate ester formation?
- NMR spectroscopy : H and B NMR to track esterification shifts.
- Mass spectrometry : ESI-MS to confirm adduct formation.
- Isothermal titration calorimetry (ITC) : To measure binding stoichiometry and enthalpy .
Q. How can cross-reactivity in multi-analyte sensing systems be minimized?
Q. What statistical methods are recommended for analyzing inconsistent binding data in multi-variable systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
